Lucenin 3

Description

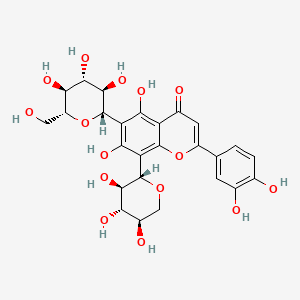

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H28O15 |

|---|---|

Molecular Weight |

580.5 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C26H28O15/c27-5-13-18(33)21(36)23(38)26(41-13)15-19(34)14-10(30)4-12(7-1-2-8(28)9(29)3-7)40-24(14)16(20(15)35)25-22(37)17(32)11(31)6-39-25/h1-4,11,13,17-18,21-23,25-29,31-38H,5-6H2/t11-,13-,17+,18-,21+,22-,23-,25+,26+/m1/s1 |

InChI Key |

XBGYTZHKGMCEGE-MCIQUCDDSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Lucenin 3: A Detailed Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lucenin 3

This compound is a flavonoid, specifically a C-glycosylflavone. It is characterized by a luteolin aglycone backbone to which a glucose and a xylose moiety are attached via carbon-carbon bonds. The systematic IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one[1][2]. As a member of the flavonoid class, this compound is of interest to researchers for its potential biological activities, which are often associated with this group of natural products, including antioxidant and anti-inflammatory effects. This document provides a comprehensive overview of the chemical structure and known properties of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is primarily derived from computational models and entries in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈O₁₅ | [1][2] |

| Molecular Weight | 580.5 g/mol | [1][2] |

| Exact Mass | 580.14282018 Da | [2] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | [1][2] |

| Synonyms | Lucenin-3, Luteolin C-glucoside C-xyloside, 12656-83-6 | [1][2] |

| SMILES | C1--INVALID-LINK--C2=C3C(=C(C(=C2O)[C@H]4--INVALID-LINK--CO)O)O)O)O)C(=O)C=C(O3)C5=CC(=C(C=C5)O)O)O)O">C@HO | [1][2] |

| InChIKey | XBGYTZHKGMCEGE-MCIQUCDDSA-N | [1][2] |

Visualization of the Chemical Structure

The two-dimensional chemical structure of this compound is depicted in the diagram below, illustrating the luteolin core with the C-glycosidically linked glucose and xylose units.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols: Isolation and Structural Elucidation

General Protocol for the Isolation of Luteolin C-Glycosides:

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as methanol or ethanol, often using techniques like maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Chromatographic Purification: The enriched fraction is further purified using various chromatographic techniques:

-

Column Chromatography: Initial separation is often performed on silica gel or Sephadex LH-20 columns.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is usually achieved by preparative or semi-preparative HPLC, often using a C18 reversed-phase column with a gradient elution of water and methanol or acetonitrile, sometimes with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.

-

-

Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the precise connectivity of atoms and the stereochemistry of the molecule.

-

Note: The structural elucidation of C-glycosylflavones by NMR can be challenging due to the potential for rotational isomers, which can lead to signal broadening or doubling in the spectra.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the activities of its parent compound, luteolin, and other luteolin glycosides are well-documented. These compounds are known to possess significant antioxidant and anti-inflammatory properties.

Antioxidant Activity: Luteolin and its glycosides can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. This activity is attributed to the phenolic hydroxyl groups in their structure.

Anti-inflammatory Activity: Luteolin has been shown to exert anti-inflammatory effects by modulating various signaling pathways. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway .

NF-κB Signaling Pathway Inhibition by Luteolin:

Under inflammatory stimuli, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Luteolin can interfere with this pathway at multiple points, including the inhibition of IκB kinase (IKK) activity, which prevents IκB degradation and subsequent NF-κB activation.

The following diagram illustrates a simplified workflow for investigating the anti-inflammatory effects of a compound like this compound by monitoring the NF-κB pathway.

Caption: Experimental workflow for assessing the anti-inflammatory effect of this compound on the NF-κB pathway.

References

Unveiling Lucenin-3: A Technical Guide to Its Natural Sources and Scientific Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucenin-3, a C-glycosylflavone, is a naturally occurring flavonoid that has garnered interest within the scientific community. As a derivative of luteolin, it shares a foundational structure with a class of compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of Lucenin-3, available quantitative data, and detailed experimental methodologies for its study. It is designed to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of Lucenin-3

Currently, the documented natural sources of Lucenin-3 are limited, with the primary plant genus being Ephedra.

| Plant Species | Family | Plant Part | Reference |

| Ephedra alata | Ephedraceae | Aerial parts | [1][2][3][4] |

| Ephedra gerardiana | Ephedraceae | Stems | [5][6][7] |

While phytochemical screenings of Ephedra alata have confirmed the presence of Lucenin-3, specific quantitative data on its concentration remains largely unpublished in readily accessible scientific literature.[1][2] Studies on Ephedra gerardiana have also identified various flavonoid glycosides, including other luteolin derivatives, but do not provide specific quantities of Lucenin-3.[5][6][7]

Quantitative Data

Specific quantitative data for Lucenin-3 is scarce. However, studies on Ephedra species provide data on total flavonoid content and the concentrations of other related flavone C-glycosides, which can offer a contextual understanding.

| Plant Species | Compound | Concentration (% w/w of extract) | Method | Reference |

| Ephedra Herb Extract (EFE) | Vicenin-2 | 0.140–0.146 | LC/MS | [8][9] |

| Ephedra Herb Extract (EFE) | Isovitexin 2″-O-rhamnoside | 0.350–0.411 | LC/MS | [8][9] |

It is important to note that these values are for other C-glycosylflavones and not for Lucenin-3 itself. The data underscores the need for further quantitative analysis to determine the precise concentration of Lucenin-3 in its natural sources.

Experimental Protocols

Due to the limited availability of studies focusing specifically on Lucenin-3, the following experimental protocols are based on established methods for the extraction, isolation, and quantification of C-glycosylflavones from plant matrices, particularly from the Ephedra genus.

Extraction of Flavonoids from Ephedra Species

This protocol outlines a general procedure for the extraction of flavonoids, including Lucenin-3, from the aerial parts of Ephedra plants.

Materials:

-

Dried and powdered aerial parts of Ephedra alata or Ephedra gerardiana

-

Methanol (analytical grade)

-

Ethanol (analytical grade)

-

Distilled water

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

Filter paper

Procedure:

-

Mix the powdered plant material with a solvent (e.g., 80% methanol or 70% ethanol) in a solid-to-liquid ratio of 1:10 (w/v).

-

Perform extraction using either:

-

Soxhlet extraction: Extract for 6-8 hours.

-

Ultrasonic-assisted extraction (UAE): Sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

-

-

Filter the extract through filter paper to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

The crude extract can be further purified or directly used for analytical quantification.

Isolation and Purification of Lucenin-3

This protocol describes a general approach for the isolation and purification of C-glycosylflavones like Lucenin-3 from a crude plant extract. This often involves multiple chromatographic steps.

Materials:

-

Crude flavonoid extract

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, n-butanol, water)

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Column Chromatography (Silica Gel):

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Pack a silica gel column with a suitable non-polar solvent (e.g., chloroform).

-

Load the adsorbed sample onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing flavonoids.

-

-

Gel Filtration (Sephadex LH-20):

-

Pool the flavonoid-rich fractions and concentrate them.

-

Dissolve the concentrate in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.

-

Elute with methanol to separate compounds based on their molecular size and polarity.

-

Collect and monitor fractions by TLC.

-

-

Preparative HPLC:

-

Further purify the fractions containing the target compound (Lucenin-3) using a Prep-HPLC system.

-

Use a C18 column with a mobile phase gradient of water (often with a small amount of acid like formic acid or acetic acid for better peak shape) and methanol or acetonitrile.

-

Collect the peak corresponding to Lucenin-3.

-

Confirm the purity of the isolated compound using analytical HPLC and its structure by spectroscopic methods (e.g., MS, NMR).

-

Quantification of Lucenin-3 by HPLC-MS/MS

This protocol provides a framework for the quantitative analysis of Lucenin-3 in plant extracts using a highly sensitive and selective method.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm).

Reagents:

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Lucenin-3 standard (if available) or a related internal standard.

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of the dried plant extract in the initial mobile phase composition.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of B, increasing linearly to a high percentage of B over a set time to elute the compounds of interest.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for Lucenin-3).

-

Multiple Reaction Monitoring (MRM): Select specific precursor-to-product ion transitions for Lucenin-3 for quantification. This requires initial experiments with a standard or by identifying the compound in a full scan and product ion scan mode.

-

-

Quantification:

-

Prepare a calibration curve using a certified standard of Lucenin-3 at various concentrations.

-

Analyze the plant extract samples under the same conditions.

-

Calculate the concentration of Lucenin-3 in the samples by comparing their peak areas to the calibration curve.

-

Signaling Pathways

Currently, there is a significant lack of research on the specific signaling pathways modulated by Lucenin-3. The vast majority of available literature focuses on the aglycone, luteolin . Luteolin is known to interact with a multitude of signaling pathways implicated in inflammation, cancer, and neuroprotection.

Known Signaling Pathways of Luteolin

The diagram below illustrates some of the key signaling pathways affected by luteolin. It is hypothesized that Lucenin-3, as a glycoside of luteolin, may be metabolized to luteolin in vivo to exert its biological effects, or it may have its own distinct mechanisms of action that are yet to be discovered.

Caption: Key signaling pathways modulated by Luteolin.

Experimental Workflow for Investigating Lucenin-3's Biological Activity

The following workflow diagram outlines a potential experimental approach to investigate the biological activities and signaling pathways of isolated Lucenin-3.

Caption: Experimental workflow for Lucenin-3 bioactivity.

Conclusion and Future Directions

Lucenin-3 is a C-glycosylflavone with a confirmed presence in Ephedra alata and Ephedra gerardiana. This technical guide has synthesized the currently available information on its natural sources and provided a framework for its extraction, isolation, and quantification. A significant knowledge gap exists regarding the quantitative levels of Lucenin-3 in its natural sources and its specific biological activities and mechanisms of action, distinct from its aglycone, luteolin.

Future research should focus on:

-

Quantitative analysis of Lucenin-3 in various Ephedra species and other potential plant sources.

-

Isolation of pure Lucenin-3 to enable comprehensive biological and pharmacological studies.

-

Investigation of the specific signaling pathways modulated by Lucenin-3 to determine if its effects are solely due to its conversion to luteolin or if it possesses unique activities.

-

Comparative studies of Lucenin-3 and luteolin to delineate their respective contributions to the therapeutic effects of Ephedra extracts.

Addressing these research areas will be crucial for unlocking the full therapeutic potential of Lucenin-3 and for the development of novel, evidence-based natural health products and pharmaceuticals.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. researchgate.net [researchgate.net]

- 3. ijsit.com [ijsit.com]

- 4. researchgate.net [researchgate.net]

- 5. Extremely Rare Flavonoid Glycosides Identified in the Stems of Ephedra gerardiana by HPLC-MS and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tus.elsevierpure.com [tus.elsevierpure.com]

The Biosynthesis of Luteolin C-Glycosides: A Technical Guide for Researchers

Abstract

Luteolin, a prominent flavone, and its C-glycoside derivatives exhibit a wide range of pharmacological activities, making them compelling targets for drug discovery and development. The biosynthesis of these C-glycosides, which are characterized by a stable carbon-carbon bond between the flavonoid aglycone and a sugar moiety, is a complex enzymatic process. This technical guide provides an in-depth exploration of the biosynthetic pathway of luteolin C-glycosides, designed for researchers, scientists, and drug development professionals. It details the enzymatic steps leading to the formation of luteolin, the subsequent C-glycosylation, and the regulatory mechanisms governing this pathway. Furthermore, this guide includes comprehensive tables of quantitative data on key enzymes, detailed experimental protocols for their characterization, and visual representations of the involved pathways to facilitate a deeper understanding and further research in this field.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a characteristic C6-C3-C6 skeleton. Luteolin (3',4',5,7-tetrahydroxyflavone) is a ubiquitous flavone found in numerous medicinal plants and dietary sources, renowned for its antioxidant, anti-inflammatory, and neuroprotective properties.[1] In nature, luteolin often exists as O-glycosides or C-glycosides. Luteolin C-glycosides, such as orientin (luteolin-8-C-glucoside) and isoorientin (luteolin-6-C-glucoside), are particularly stable against enzymatic and acidic hydrolysis due to the C-C bond linking the sugar to the aglycone.[2] This stability enhances their bioavailability and contributes to their therapeutic potential. Understanding the biosynthetic pathway of these compounds is crucial for their targeted production through metabolic engineering and synthetic biology approaches.

This guide will first delineate the general flavonoid biosynthesis pathway leading to the formation of the luteolin precursor, eriodictyol. It will then focus on the key enzymatic steps that convert eriodictyol to luteolin and its subsequent C-glycosylation.

The Biosynthetic Pathway of Luteolin C-Glycosides

The biosynthesis of luteolin C-glycosides is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway. The overall pathway can be divided into two main stages: the formation of the luteolin aglycone and the subsequent C-glycosylation.

Formation of the Luteolin Aglycone

The synthesis of luteolin starts from the amino acid phenylalanine. A series of enzymatic reactions convert phenylalanine into p-coumaroyl-CoA, a key precursor for flavonoid biosynthesis. The core flavonoid skeleton is then formed by the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) . The resulting naringenin chalcone is then isomerized to naringenin by chalcone isomerase (CHI) .

From naringenin, the pathway to luteolin involves two key enzymes:

-

Flavanone 3'-hydroxylase (F3'H): This cytochrome P450-dependent monooxygenase introduces a hydroxyl group at the 3' position of the B-ring of naringenin to form eriodictyol.[1]

-

Flavone synthase (FNS): This enzyme introduces a double bond between the C2 and C3 atoms of the C-ring of eriodictyol to yield luteolin.[1][3] There are two types of FNS enzymes, FNSI (a soluble dioxygenase) and FNSII (a cytochrome P450 monooxygenase), that catalyze this reaction.[3]

The following diagram illustrates the biosynthesis of the luteolin aglycone:

C-Glycosylation of Luteolin Precursors

The C-glycosylation of flavonoids is catalyzed by a specific class of enzymes known as C-glycosyltransferases (CGTs) , which belong to the broader family of UDP-dependent glycosyltransferases (UGTs).[4] These enzymes transfer a sugar moiety, typically glucose from UDP-glucose, to the flavonoid aglycone.

In the case of luteolin C-glycosides, the C-glycosylation can occur on the luteolin molecule itself or on its flavanone precursor, eriodictyol. The current understanding suggests that the primary route involves the C-glycosylation of a 2-hydroxyflavanone intermediate.[4][5] The pathway is as follows:

-

Hydroxylation: Eriodictyol is first hydroxylated at the C2 position by flavanone 2-hydroxylase (F2H) to form 2-hydroxyeriodictyol.[4]

-

C-Glycosylation: A C-glycosyltransferase (CGT) then catalyzes the attachment of a glucose molecule from UDP-glucose to either the C6 or C8 position of the A-ring of 2-hydroxyeriodictyol. This reaction is thought to proceed through an open-ring tautomer of the 2-hydroxyflavanone.[4][5]

-

Dehydration: The resulting 2-hydroxyflavanone C-glycoside spontaneously or enzymatically dehydrates to form the stable luteolin C-glycoside (orientin or isoorientin).[5]

The following diagram illustrates the C-glycosylation process:

Quantitative Data on Key Enzymes

The efficiency of the biosynthesis of luteolin C-glycosides is dependent on the kinetic properties of the involved enzymes. The following tables summarize available quantitative data for key C-glycosyltransferases.

Table 1: Kinetic Parameters of C-Glycosyltransferases

| Enzyme | Source Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |

| FcCGT (UGT708G1) | Fortunella crassifolia | Phloretin | <0.5 | 12.0 | >2.4 x 10⁷ | - | - | [6] |

| Nothofagin | 14.4 | 5.3 | 3.7 x 10⁵ | - | - | [6] | ||

| ScCGT1 | Stenoloma chusanum | Phloretin | 23.8 ± 2.8 | - | 559.8 | 7.5 | 30 | [4] |

| 2-Hydroxynaringenin | 17.5 ± 2.0 | - | 795.4 | 7.5 | 30 | [4] | ||

| ScCGT1 (P164T mutant) | Stenoloma chusanum | Phloretin | - | - | 1357.5 | 7.5 | 30 | [4] |

Note: Data for direct C-glycosylation of luteolin or 2-hydroxyeriodictyol is limited. Phloretin and 2-hydroxynaringenin are structurally related substrates often used in CGT characterization.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of luteolin C-glycoside biosynthesis.

In Vitro C-Glycosyltransferase (CGT) Activity Assay

This protocol is adapted from methodologies described for plant CGTs.[4][5]

Objective: To determine the enzymatic activity of a purified CGT with a flavonoid substrate.

Materials:

-

Purified CGT enzyme

-

Flavonoid substrate stock solution (e.g., 2-hydroxyeriodictyol in DMSO)

-

UDP-glucose stock solution

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Methanol (for quenching the reaction)

-

HPLC or LC-MS system for product analysis

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Reaction buffer (to a final volume of 100 µL)

-

UDP-glucose (final concentration of 1 mM)

-

Flavonoid substrate (final concentration of 100 µM)

-

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

-

-

Enzyme Addition:

-

Initiate the reaction by adding the purified CGT enzyme (e.g., 1-5 µg) to the reaction mixture.

-

A control reaction should be prepared without the enzyme or with heat-inactivated enzyme.

-

-

Incubation:

-

Incubate the reaction at the optimal temperature for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

-

-

Reaction Quenching:

-

Stop the reaction by adding an equal volume of ice-cold methanol (100 µL).

-

-

Sample Preparation for Analysis:

-

Centrifuge the quenched reaction mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitated protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Product Analysis:

-

Analyze the supernatant by HPLC or LC-MS to identify and quantify the C-glycoside product.

-

HPLC-MS/MS Method for Luteolin C-Glycoside Quantification

This protocol provides a general framework for the quantitative analysis of luteolin C-glycosides.[7][8][9]

Objective: To separate, identify, and quantify luteolin and its C-glycosides in a sample matrix.

Instrumentation and Columns:

-

UHPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

-

Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

Gradient Elution:

-

A typical gradient could be:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: Linear gradient from 95% to 5% B

-

18.1-22 min: 5% B (re-equilibration)

-

-

Flow rate: 0.3 mL/min

-

Injection volume: 5 µL

Mass Spectrometry Parameters (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions (example):

-

Luteolin: m/z 285 -> 151, 133

-

Orientin/Isoorientin (Luteolin-C-glucoside): m/z 447 -> 327, 297

-

-

Source Parameters:

-

Capillary voltage: -3.5 kV

-

Cone voltage: -40 V

-

Source temperature: 120°C

-

Desolvation temperature: 350°C

-

Cone gas flow: 50 L/h

-

Desolvation gas flow: 600 L/h

-

Quantification:

-

Generate a standard curve using authentic standards of luteolin, orientin, and isoorientin.

-

Quantify the analytes in the samples by comparing their peak areas to the standard curve.

Regulation of Luteolin C-Glycoside Biosynthesis

The biosynthesis of flavonoids, including luteolin and its C-glycosides, is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors.[10]

The key regulators belong to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These proteins can form a ternary complex (MBW complex) that binds to the promoters of flavonoid biosynthetic genes and activates their transcription.[1][11]

While much of the research has focused on the regulation of anthocyanin and proanthocyanidin biosynthesis, it is understood that specific MYB transcription factors can also regulate the expression of genes involved in flavone and flavonol synthesis. The expression of C-glycosyltransferase genes is also likely under the control of specific transcription factors, which may be induced by developmental cues or environmental stresses.

The following diagram illustrates the general regulatory network of flavonoid biosynthesis:

Conclusion and Future Perspectives

The biosynthesis of luteolin C-glycosides is a sophisticated enzymatic cascade that is fundamental to the chemical diversity of flavonoids in plants. This guide has provided a comprehensive overview of the pathway, from the initial precursors to the final glycosylated products, supported by quantitative data and detailed experimental protocols. The elucidation of this pathway opens up avenues for the biotechnological production of these valuable compounds.

Future research should focus on the discovery and characterization of novel C-glycosyltransferases with high specificity towards luteolin and its precursors. A deeper understanding of the regulatory networks controlling the expression of the biosynthetic genes will be instrumental in developing strategies for enhancing the yield of luteolin C-glycosides in engineered microbial or plant systems. Furthermore, the generation of a wider array of luteolin C-glycosides through enzymatic and metabolic engineering will enable a more thorough investigation of their therapeutic potential.

References

- 1. Transcriptional regulation of flavonoid biosynthesis in nectarine (Prunus persica) by a set of R2R3 MYB transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Advances and Challenges in Enzymatic C-glycosylation of Flavonoids in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. luteolin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The C-Glycosylation of Flavonoids in Cereals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C-Glycosyltransferases catalyzing the formation of di-C-glucosyl flavonoids in citrus plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UFLC-MS/MS method for simultaneous determination of luteolin-7-O-gentiobioside, luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide in beagle dog plasma and its application to a pharmacokinetic study after administration of traditional Chinese medicinal preparation: Kudiezi injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Recent advances in the transcriptional regulation of the flavonoid biosynthetic pathway. | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Lucenin 3

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a bioactive flavone C-glycoside. The information is compiled from various scientific sources to support research, drug discovery, and development activities.

Chemical Identity and Structure

This compound, also known as Luteolin-6-C-xyloside-8-C-glucoside, is a flavonoid belonging to the flavone subclass. Its structure consists of a luteolin backbone substituted with a xylosyl group at the C-6 position and a glucosyl group at the C-8 position.

Table 1: Chemical Identifiers of this compound [1]

| Identifier | Value |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S)-3,4,5-trihydroxyoxan-2-yl]-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |

| Synonyms | Lucenin-3, Luteolin-6-C-xyloside-8-C-glucoside |

| CAS Number | 12656-83-6 |

| Molecular Formula | C₂₆H₂₈O₁₅ |

| Molecular Weight | 580.49 g/mol [1] |

| InChI Key | XBGYTZHKGMCEGE-MCIQUCDDSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data for some properties are limited, computed values provide valuable estimates.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | May be soluble in DMSO | Inferred from related compounds |

| XLogP3 | -2.5 | Computed[1] |

| Hydrogen Bond Donor Count | 11 | Computed[1] |

| Hydrogen Bond Acceptor Count | 15 | Computed[1] |

| Rotatable Bond Count | 4 | Computed[1] |

Spectral Data

Spectroscopic data are essential for the identification and characterization of this compound.

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) data has been reported for this compound.

Table 3: LC-MS/MS Data for this compound [1]

| Parameter | Value |

| Precursor Ion ([M+H]⁺) | 581.2 m/z |

| Major Fragment Ions | 563, 527, 473, 461, 443 m/z |

UV-Vis Spectroscopy

The UV-Vis spectrum of flavonoids is characterized by two major absorption bands. For Luteolin-6-C-β-glucopyranoside (a synonym for a this compound isomer), the UV-Vis maxima in methanol have been reported at 256, 270 (shoulder), and 350 nm[2].

NMR Spectroscopy

Experimental Protocols

Isolation and Purification of Flavone C-Glycosides (General Protocol)

This protocol is a generalized procedure based on methods for isolating flavone C-glycosides from plant sources and can be adapted for the isolation of this compound[2][4][5][6][7].

-

Extraction: The dried and powdered plant material is extracted with a polar solvent, typically 70% methanol or ethanol, at room temperature or with gentle heating.

-

Concentration: The solvent is removed under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavone C-glycosides are typically enriched in the n-butanol fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on stationary phases like polyamide or Sephadex LH-20, eluting with a gradient of water and methanol to separate different flavonoid classes.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column using a mobile phase of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Characterization: The purified compound is identified and characterized using mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy.

Biological Activity and Signaling Pathways

This compound, as a luteolin glycoside, is expected to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. The underlying mechanisms often involve the modulation of key cellular signaling pathways.

Antioxidant Activity

Luteolin and its glycosides are known to be potent antioxidants, capable of scavenging free radicals and chelating metal ions[8][9]. This activity is attributed to the presence of multiple hydroxyl groups on the flavonoid backbone.

Anti-inflammatory Activity

Luteolin and its derivatives have been shown to possess significant anti-inflammatory properties[10][11][12]. This is often achieved through the inhibition of pro-inflammatory enzymes and cytokines.

Modulation of Signaling Pathways

The biological effects of luteolin and its glycosides are mediated through their interaction with various intracellular signaling cascades.

-

MAPK Pathway: Luteolin has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular processes like inflammation, proliferation, and apoptosis.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammation, is a major target of luteolin and its glycosides.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and has been shown to be modulated by luteolin in various cancer models.

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway, involved in cell growth and apoptosis, is another potential target.

Conclusion

This compound is a promising bioactive flavonoid with potential applications in pharmaceuticals and nutraceuticals. While further research is needed to fully elucidate its experimental physicochemical properties and detailed biological mechanisms, this guide provides a solid foundation for researchers and professionals working with this compound. The provided protocols and pathway diagrams offer a starting point for experimental design and hypothesis generation.

References

- 1. This compound | C26H28O15 | CID 101423626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural Characterization of Luteolin Glycosides Flavonoids from Indian Plantation White Sugar – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Luteolin 6-C-glucoside 8-C-arabinoside | C27H30O16 | CID 3549960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iomcworld.com [iomcworld.com]

- 6. New antifungal flavonoid glycoside from Vitex negundo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijzi.net [ijzi.net]

- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 9. phcogj.com [phcogj.com]

- 10. Chemical Compositions, Pharmacological Properties and Medicinal Effects of Genus Passiflora L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Distribution and biological activities of the flavonoid luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]

Lucenin-3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucenin-3 is a naturally occurring flavonoid, specifically a flavone C-glycoside, that has garnered interest within the scientific community for its potential biological activities. As a derivative of luteolin, it shares a structural backbone with a class of compounds known for their antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular characteristics of Lucenin-3, relevant experimental protocols for its study, and insights into the signaling pathways potentially modulated by its aglycone, luteolin.

Molecular Profile of Lucenin-3

Lucenin-3, also known as Luteolin-6-C-xyloside-8-C-glucoside, possesses a distinct molecular structure that dictates its physicochemical properties and biological interactions.

| Property | Data | Citation |

| Molecular Formula | C₂₆H₂₈O₁₅ | [1] |

| Molecular Weight | 580.5 g/mol | [1] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | [1] |

| Synonyms | Lucenin 3, Luteolin C-glucoside C-xyloside | [1] |

Experimental Protocols

While specific experimental protocols for Lucenin-3 are not extensively documented in publicly available literature, the following methodologies, commonly applied to flavonoids and specifically to its aglycone luteolin, can be adapted for its study.

Isolation and Purification

The isolation of Lucenin-3 from plant sources typically involves extraction with polar solvents followed by chromatographic separation.

-

Extraction: Plant material can be extracted with methanol or ethanol.

-

Purification: High-Performance Liquid Chromatography (HPLC) is a standard method for the purification of flavonoids like Lucenin-3. A typical protocol would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water, often with a small percentage of formic acid to improve peak shape.

Structural Elucidation

The precise structure of isolated Lucenin-3 can be confirmed using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, aiding in the identification of the aglycone and glycosidic units.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity of atoms and the stereochemistry of the molecule.

In Vitro Biological Activity Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Treatment: Pre-treat the cells with various concentrations of Lucenin-3 for 1 hour.

-

Stimulation: Add LPS to induce an inflammatory response and incubate for 24 hours.

-

Measurement: Determine the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels indicates anti-inflammatory activity.

This colorimetric assay is used to assess the effect of a compound on cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of concentrations of Lucenin-3 for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Potential Signaling Pathways

Direct studies on the signaling pathways modulated by Lucenin-3 are limited. However, extensive research on its aglycone, luteolin, provides valuable insights into the potential mechanisms of action. It is important to note that the glycosidic moieties of Lucenin-3 may influence its bioavailability and interaction with cellular targets, and therefore, the activity of luteolin should be considered as a proxy with this caveat.

Luteolin has been shown to interact with several key signaling pathways implicated in inflammation and cancer.

The diagram above illustrates how luteolin may exert its biological effects by inhibiting pro-inflammatory and pro-proliferative signaling cascades such as the PI3K/AKT, MAPK, and STAT3 pathways, while promoting apoptosis.

Experimental Workflow for Investigating Lucenin-3

A logical workflow for the comprehensive investigation of Lucenin-3 is outlined below.

This workflow provides a systematic approach, from the initial extraction and characterization of Lucenin-3 to preclinical evaluation, which is essential for assessing its therapeutic potential.

Conclusion

Lucenin-3 is a flavonoid with a defined chemical structure that warrants further investigation to fully elucidate its biological activities and mechanisms of action. While direct experimental data for Lucenin-3 is emerging, the wealth of information available for its aglycone, luteolin, provides a strong foundation and rationale for its continued study. The protocols and workflows outlined in this guide offer a framework for researchers to explore the potential of Lucenin-3 as a novel therapeutic agent. It is imperative that future research focuses on generating specific data for Lucenin-3 to confirm whether it recapitulates or possesses distinct properties from luteolin.

References

Potential Therapeutic Targets of Lucenin-3: A Technical Guide for Researchers

Introduction

Lucenin-3, a flavone glycoside chemically identified as Luteolin-6-C-glucoside-8-C-xyloside, is a natural compound found in various plant species. As a derivative of luteolin, a widely studied flavonoid with a broad spectrum of biological activities, Lucenin-3 holds significant promise as a therapeutic agent. However, research directly investigating the specific molecular targets and mechanisms of action of Lucenin-3 is currently limited. This guide, therefore, synthesizes the extensive knowledge available for its aglycone, luteolin, to delineate the probable therapeutic targets of Lucenin-3. It is crucial for researchers and drug development professionals to recognize that while the biological activities of luteolin provide a strong foundation for hypothesizing the potential of Lucenin-3, direct experimental validation is imperative. The glycosidic moieties of Lucenin-3 can significantly influence its absorption, metabolism, and interaction with cellular targets, potentially leading to a unique pharmacological profile.

Core Concepts: From Lucenin-3 to Luteolin

Upon ingestion, flavonoid glycosides like Lucenin-3 are often metabolized by gut microbiota, which cleave the sugar moieties, releasing the aglycone, luteolin. Therefore, many of the systemic effects observed may be attributable to the actions of luteolin. Understanding the therapeutic targets of luteolin is the first step in predicting the potential applications of Lucenin-3.

Potential Therapeutic Targets of Lucenin-3 based on Luteolin Activity

Luteolin is known to modulate a multitude of signaling pathways implicated in various pathological conditions, particularly in inflammation, cancer, and neurodegenerative diseases.

Inflammatory Pathways

Luteolin exerts potent anti-inflammatory effects by targeting key signaling cascades.

-

NF-κB Signaling Pathway: Luteolin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. This inhibition prevents the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1]

-

STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another critical mediator of inflammation. Luteolin can suppress the phosphorylation of STAT3, thereby inhibiting its activation and downstream inflammatory gene expression.[1][2]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is also a target of luteolin. By modulating this pathway, luteolin can reduce the production of inflammatory mediators.[1]

Cancer-Related Pathways

Luteolin has demonstrated anti-cancer properties through the modulation of pathways involved in cell proliferation, apoptosis, and angiogenesis.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Luteolin can inhibit the PI3K/Akt/mTOR signaling cascade, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[3]

-

Apoptosis Pathways: Luteolin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[4]

-

Angiogenesis: Luteolin can inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis, by downregulating pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).

Neuroprotective Pathways

Luteolin has shown neuroprotective effects, suggesting that Lucenin-3 could be a candidate for the treatment of neurodegenerative diseases.

-

Antioxidant Activity: Luteolin is a potent antioxidant that can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to neuronal damage.

-

Modulation of Kinase Pathways: Luteolin can modulate the activity of various kinases involved in neuronal survival and plasticity, such as the ERK and JNK pathways.

Quantitative Data on Luteolin Activity

The following table summarizes some of the reported quantitative data for the biological activities of luteolin. It is important to note that these values can vary depending on the experimental conditions.

| Target/Activity | Cell Line/Model | IC50 / Effective Concentration | Reference |

| Anti-inflammatory | |||

| Inhibition of STAT3 | Macrophages | Not specified | [2] |

| Inhibition of TNF-α induced IL-8 | Intestinal epithelial cells | Dose-dependent | [3] |

| Anti-cancer | |||

| Inhibition of PI3K | Recombinant human subunit | 8.65 µM | [2] |

| Inhibition of EGFR phosphorylation | Epithelial cancer cells | 47% inhibition at 20 µM | [2] |

| Inhibition of cell proliferation | Human gastric cancer cells | IC50 of 7.1 µg/mL | [5] |

| Neuroprotection | |||

| Inhibition of DNA synthesis | Mouse kidney mesangial cells | IC50 of 1.5 µM | [2] |

Experimental Protocols: Key Methodologies

The investigation of luteolin's therapeutic targets has employed a range of standard and advanced experimental techniques.

Cell Culture and Viability Assays

-

Cell Lines: A variety of human cancer cell lines (e.g., prostate, lung, colon) and immune cells (e.g., macrophages) are commonly used.

-

Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST (water-soluble tetrazolium salt) assays are frequently used to assess cell viability and the cytotoxic effects of luteolin.

Western Blotting

-

Purpose: To detect and quantify the expression levels of specific proteins in signaling pathways.

-

Methodology: Cells are treated with luteolin, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target proteins (e.g., p-STAT3, Akt, NF-κB) and corresponding secondary antibodies.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To measure the concentration of cytokines and other secreted proteins in cell culture supernatants or biological fluids.

-

Methodology: Supernatants from luteolin-treated cells are added to plates coated with capture antibodies. A detection antibody and a substrate are then used to generate a colorimetric signal proportional to the amount of the target protein.

In Vivo Models

-

Animal Models: Rodent models of inflammation (e.g., carrageenan-induced paw edema) and cancer (e.g., xenograft models) are used to evaluate the in vivo efficacy of luteolin.

-

Administration: Luteolin is typically administered orally or via intraperitoneal injection.

Future Directions and Conclusion

The extensive research on luteolin provides a robust framework for predicting the therapeutic potential of Lucenin-3. The primary targets are likely to be key regulators of inflammatory and cancer-related signaling pathways, including NF-κB, STAT3, and PI3K/Akt. However, it is imperative that future research focuses on the direct investigation of Lucenin-3 to:

-

Determine its pharmacokinetic profile: Understanding the absorption, distribution, metabolism, and excretion of Lucenin-3 is crucial.

-

Elucidate its specific molecular interactions: Comparative studies with luteolin are needed to identify any unique targets or differences in binding affinity.

-

Validate its efficacy in preclinical models: Rigorous in vivo studies are required to confirm its therapeutic potential for specific diseases.

References

- 1. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Luteolin and some biological activities [fst.vnua.edu.vn]

The Core Mechanism of Action of Lucenin-3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucenin-3, a naturally occurring flavone, is chemically identified as luteolin-6-C-glucosyl-8-C-xyloside. It belongs to the flavonoid class of polyphenolic compounds, which are widely investigated for their diverse pharmacological activities. As a C-glycoside of luteolin, the biological and mechanistic profile of Lucenin-3 is intrinsically linked to its aglycone, luteolin. While direct and extensive research on Lucenin-3 is still emerging, the well-documented activities of luteolin provide a robust framework for understanding its potential mechanisms of action. This guide synthesizes the current understanding of these mechanisms, primarily extrapolated from studies on luteolin, focusing on its anti-inflammatory, antioxidant, and anticancer properties. These effects are mediated through the modulation of a complex network of cellular signaling pathways critical in the pathogenesis of numerous diseases.

Core Mechanisms of Action

The therapeutic potential of Lucenin-3 is believed to stem from its ability to interact with and modulate key cellular signaling pathways that regulate inflammation, oxidative stress, cell cycle progression, and apoptosis.

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of various pathologies. Luteolin, the aglycone of Lucenin-3, is a potent anti-inflammatory agent that acts by suppressing pro-inflammatory mediators and modulating critical signaling cascades.[1][2][3]

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Luteolin has been shown to inhibit TNF-α-induced NF-κB activation.[4] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and thereby inhibiting the transcription of pro-inflammatory genes, including TNF-α, IL-6, IL-1β, and enzymes like iNOS and COX-2.[5]

-

Modulation of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising ERK, JNK, and p38 kinases, is crucial in translating extracellular stimuli into cellular inflammatory responses. Luteolin has been demonstrated to suppress the phosphorylation of these kinases in various inflammatory models.[5][6][7] By inhibiting MAPK activation, it can downregulate the expression of inflammatory cytokines and mediators.

-

Suppression of STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key pathway in inflammation and cell survival. Luteolin has been found to inhibit the phosphorylation and activation of STAT3, thereby reducing the inflammatory response.[1][8] In some cancer cells, luteolin has also been reported to promote the degradation of STAT3 protein.[9][10]

Antioxidant Activity

The antioxidant properties of flavonoids like luteolin are fundamental to their protective effects. This activity is multifaceted, involving several mechanisms:

-

Direct Radical Scavenging: The chemical structure of luteolin allows it to donate hydrogen atoms and electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[11]

-

Metal Chelation: Luteolin can chelate transition metal ions like iron and copper, which prevents them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.[11]

-

Enzyme Modulation: It can inhibit pro-oxidant enzymes and activate antioxidant enzymes, further bolstering the cell's defense against oxidative stress.[3][11]

Anticancer Mechanisms

Luteolin exhibits significant anticancer activity through a combination of mechanisms that inhibit tumor growth, induce cell death, and prevent metastasis.[9][10][12]

-

Induction of Apoptosis: Luteolin promotes programmed cell death in cancer cells via both intrinsic and extrinsic pathways.

-

Intrinsic Pathway: It modulates the Bcl-2 family of proteins, increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[9][13] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.[14]

-

Extrinsic Pathway: It has been reported to upregulate the expression of Fas and its ligand (FasL), initiating the death receptor-mediated apoptotic cascade involving caspase-8.[9][15]

-

-

Cell Cycle Arrest: Luteolin can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S and G2/M phases.[13][15][16] This is accomplished by downregulating the expression of key cell cycle regulatory proteins, including cyclins (e.g., Cyclin A, Cyclin B1, Cyclin D1) and cyclin-dependent kinases (CDKs) such as CDK2 and CDC2.[9][16]

-

Inhibition of Pro-Survival Signaling Pathways: The survival and proliferation of cancer cells are heavily dependent on aberrant signaling pathways, which are key targets of luteolin.

-

PI3K/Akt/mTOR Pathway: This is one of the most frequently dysregulated pathways in cancer. Luteolin has been shown to suppress the phosphorylation of PI3K, Akt, and mTOR in a dose-dependent manner, thereby inhibiting this critical survival pathway.[14][17]

-

MAPK Pathway: As in inflammation, the MAPK pathway is also a target in cancer. Luteolin's modulation of ERK, JNK, and p38 can lead to reduced proliferation and increased apoptosis depending on the cellular context.[14]

-

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of luteolin, the aglycone of Lucenin-3, against various cancer cell lines and enzymes, providing a quantitative perspective on its potency.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| KKU-M156 | Cholangiocarcinoma | 10.5 ± 5.0 | 24 | [13] |

| KKU-M156 | Cholangiocarcinoma | 8.7 ± 3.5 | 48 | [13] |

| LoVo | Colon Cancer | 66.70 | 24 | [15] |

| LoVo | Colon Cancer | 30.47 | 72 | [15] |

| Enzyme | IC50 Value (µM) | Reference |

| Glycogen Synthase Kinase-3β (GSK-3β) | 1.5 | [18] |

| PI-3-K p110β subunit | 8.65 | [16] |

| CYP3A4 | 4.3 ± 1.1 | [19] |

Experimental Protocols

The mechanisms of action described above are elucidated using a variety of established experimental techniques. Below are outlines of typical protocols employed in this field of research.

Cell Culture and Treatment

Human cancer cell lines (e.g., BGC-823 gastric cancer, KKU-M156 cholangiocarcinoma) or immune cells (e.g., RAW 264.7 macrophages) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded and allowed to adhere before being treated with various concentrations of the test compound (e.g., Luteolin at 0, 20, 40, 60 µM) for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is always included.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine cytotoxicity.

-

After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Plates are washed with water and air-dried.

-

Cells are stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Unbound dye is removed by washing with 1% acetic acid.

-

Bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.[13]

Apoptosis Analysis (Flow Cytometry)

-

Cells are harvested after treatment, washed with cold PBS.

-

Cells are resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated for 15 minutes at room temperature in the dark.

-

The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Flow Cytometry)

-

Treated cells are harvested and washed with PBS.

-

Cells are fixed in ice-cold 70% ethanol overnight at -20°C.

-

Fixed cells are washed and treated with RNase A.

-

Cells are stained with Propidium Iodide (PI).

-

The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[13]

Western Blot Analysis

This technique is used to measure the expression levels of specific proteins.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. magistralbr.caldic.com [magistralbr.caldic.com]

- 3. Anti-oxidant, anti-inflammatory and anti-allergic activities of luteolin. | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LED enhances anti-inflammatory effect of luteolin (3’,4’,5,7-tetrahydroxyflavone) in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Luteolin inhibits ROS-activated MAPK pathway in myocardial ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Luteolin Attenuates Atherosclerosis Via Modulating Signal Transducer And Activator Of Transcription 3-Mediated Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. luteolin-a-potent-anticancer-compound-from-chemistry-to-cellular-interactions-and-synergetic-perspectives - Ask this paper | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

- 12. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Luteolin arrests cell cycling, induces apoptosis and inhibits the JAK/STAT3 pathway in human cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. mdpi.com [mdpi.com]

- 17. Luteolin Attenuates Hypertension via Inhibiting NF-κB-Mediated Inflammation and PI3K/Akt Signaling Pathway in the Hypothalamic Paraventricular Nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Citrus flavonoids luteolin, apigenin, and quercetin inhibit glycogen synthase kinase-3β enzymatic activity by lowering the interaction energy within the binding cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

In Silico Modeling of Lucenin-3 Bioactivity: A Technical Guide

Abstract: Lucenin-3, a flavone glycoside found in various medicinal plants, belongs to a class of compounds known for a wide array of biological activities. As experimental screening can be resource-intensive, in silico methodologies provide a powerful, efficient alternative for predicting bioactivity, elucidating mechanisms of action, and prioritizing candidates for further research.[1] This technical guide details a comprehensive computational workflow for investigating the therapeutic potential of Lucenin-3. It covers critical early-stage assessments such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, explores potential molecular targets through molecular docking, and validates binding interactions using molecular dynamics simulations. Detailed protocols and predictive data are provided to serve as a foundational resource for researchers in pharmacology and drug discovery.

Introduction to Lucenin-3 and In Silico Modeling

Lucenin-3, also known as Luteolin-6-C-xyloside-8-C-glucoside, is a complex flavonoid. Its aglycone, luteolin, is well-documented for its anti-inflammatory, antioxidant, anti-diabetic, and anticancer properties.[2] The glycosidic moieties on Lucenin-3 can significantly influence its pharmacokinetic profile and bioactivity compared to its aglycone.

In silico drug design employs computational methods to analyze biological and chemical systems, accelerating the identification and optimization of novel therapeutic compounds.[3] This approach allows for the rapid screening of a compound's drug-likeness, potential targets, and safety profile, thereby reducing the time and cost associated with traditional drug discovery pipelines.[4] This guide outlines the core in silico techniques applicable to the study of Lucenin-3.

General In Silico Workflow

The computational investigation of a natural product like Lucenin-3 follows a structured, multi-step process. This workflow begins with an essential assessment of pharmacokinetic properties (ADMET), proceeds to identify potential protein targets and binding interactions (Molecular Docking), and culminates in a dynamic simulation of the most promising protein-ligand complexes to confirm stability (Molecular Dynamics).

Caption: A generalized workflow for the in silico bioactivity prediction of natural products.[1]

ADMET Prediction: Assessing Drug-Likeness

An early assessment of a compound's ADMET properties is critical to prevent late-stage failures in drug development.[1][5] These computational predictions evaluate the potential pharmacokinetics and toxicity of a molecule.[5]

Predicted Physicochemical and ADMET Properties of Lucenin-3

The following table summarizes the predicted properties for Lucenin-3. These values were calculated using established computational models and provide a preliminary assessment of its drug-like potential.

| Property Category | Parameter | Predicted Value | Interpretation/Significance | Reference Tool(s) |

| Physicochemical Properties | Molecular Weight | 580.5 g/mol [6] | High MW, may impact permeability. | PubChem[6] |

| LogP (Octanol/Water Partition) | -2.5[6] | Indicates high hydrophilicity. | SwissADME, pkCSM[7][8] | |

| H-Bond Donors | 11 | High number, may reduce permeability. | SwissADME[7] | |

| H-Bond Acceptors | 15 | High number, may reduce permeability. | SwissADME[7] | |

| Molar Refractivity | 129.5 | Relates to molecular volume and polarizability. | SwissADME[7] | |

| Topological Polar Surface Area (TPSA) | 267 Ų[6] | High TPSA (>140 Ų) suggests poor cell permeability. | SwissADME[7] | |

| Pharmacokinetics | GI Absorption | Low | Predicted poor absorption from the gut. | SwissADME[7] |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the BBB. | pkCSM[8] | |

| P-glycoprotein (P-gp) Substrate | Yes | Likely to be actively effluxed from cells. | SwissADME[7] | |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via CYP1A2. | SwissADME[7] | |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions via CYP2C9. | SwissADME[7] | |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via CYP2D6. | SwissADME[7] | |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via CYP3A4. | SwissADME[7] | |

| Drug-Likeness | Lipinski's Rule | 3 Violations (MW>500, HBD>5, HBA>10) | Poor oral bioavailability is predicted. | SwissADME[7] |

| Bioavailability Score | 0.17 | Low predicted oral bioavailability. | SwissADME[7] | |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. | pkCSM, ProTox-II[8][9] |

| Hepatotoxicity | Yes | Potential for liver toxicity should be monitored. | pkCSM, ProTox-II[8][9] |

Experimental Protocol: ADMET Prediction

This protocol describes the use of free web-based tools for a comprehensive ADMET analysis.

Caption: A streamlined workflow for predicting ADMET properties using web servers.

Methodology:

-

Ligand Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for Lucenin-3 from a chemical database such as PubChem (CID 101423626).[1][6]

-

Server Submission: Access a free ADMET prediction web server like SwissADME or pkCSM.[7][8] Paste the SMILES string into the query field and execute the analysis.

-

Data Collection: The server will output a comprehensive profile of the molecule. Systematically collect the data for each parameter listed in the table above.

-

Analysis: Interpret the results based on established thresholds for drug-likeness (e.g., Lipinski's Rule of Five).[10] A high number of violations or toxicity alerts may indicate that the compound is a poor candidate for oral drug development without significant modification.

Molecular Docking: Identifying Potential Targets

Molecular docking is a computational technique that predicts the binding mode and affinity of a ligand to a macromolecular target, typically a protein.[7][11] This method is instrumental in identifying potential biological targets and understanding the molecular interactions that drive bioactivity.[3] Based on the known activities of luteolin, potential targets for Lucenin-3 include enzymes involved in diabetes, inflammation, and oxidative stress.

Predicted Binding Affinities of Lucenin-3 with Key Protein Targets

The following table presents hypothetical, yet plausible, docking results for Lucenin-3 against several protein targets relevant to its potential bioactivities. Lower binding energy values indicate a stronger, more favorable interaction.[12]

| Predicted Bioactivity | Protein Target | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Anti-Diabetic | α-Glucosidase | 2QMJ | -9.8 | ASP215, GLU277, ARG442 |

| α-Amylase | 1HNY | -9.2 | ASP197, GLU233, ASP300 | |

| PPAR-γ | 4EMA | -8.5 | SER289, HIS323, HIS449 | |

| Anti-Inflammatory | Cyclooxygenase-2 (COX-2) | 5IKR | -10.1 | ARG120, TYR355, SER530 |

| 5-Lipoxygenase (5-LOX) | 3V99 | -9.5 | HIS367, HIS372, GLN558 | |

| Antioxidant-Related | Xanthine Oxidase (XO) | 1N5X | -8.9 | GLU802, ARG880, THR1010 |

| Anti-Cancer | PI3K | 4JPS | -9.7 | VAL851, LYS802, ASP933 |

Experimental Protocol: Molecular Docking

This protocol outlines the steps for performing a rigid-flexible molecular docking experiment using AutoDock Vina, a widely used open-source docking program.[13]

Caption: A standard workflow for performing protein-ligand molecular docking.

Methodology:

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Using software like AutoDock Tools or PyMOL, remove water molecules, co-crystallized ligands, and any non-essential protein chains.

-

Add polar hydrogens and assign Gasteiger charges to the protein atoms. Save the prepared receptor in PDBQT format.[1]

-

-

Ligand Preparation:

-

Obtain the 3D structure of Lucenin-3 from PubChem in SDF format.[6]

-

Use a tool like Open Babel to convert the SDF file to PDBQT format, defining the rotatable bonds and assigning charges.

-

-

Grid Box Definition:

-

Identify the active site of the receptor, either from the literature or by locating the binding pocket of the co-crystallized ligand.

-

Define the coordinates and dimensions (x, y, z) of a "grid box" that encompasses the entire binding site. This box defines the search space for the docking algorithm.[13]

-

-

Docking Execution:

-

Create a configuration file specifying the paths to the prepared receptor and ligand files, and the grid box parameters.

-

Execute the docking simulation using the AutoDock Vina command-line interface. The program will generate multiple binding poses (conformations) for the ligand, each with a corresponding binding energy score.[8]

-

-

Results Analysis:

-

Examine the output file to identify the pose with the lowest binding energy, which represents the most probable binding mode.

-

Use visualization software (e.g., PyMOL, Discovery Studio Visualizer) to analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between Lucenin-3 and the protein's active site residues.[14]

-

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment.[12][15] A stable complex is characterized by minimal deviation in its structure throughout the simulation.

Experimental Protocol: Protein-Ligand MD Simulation

This protocol provides a generalized workflow for running an MD simulation of a protein-ligand complex using GROMACS, a high-performance simulation package.[16]

Caption: Key steps involved in setting up and running a molecular dynamics simulation.

Methodology:

-

System Preparation:

-

Start with the best-docked pose of the Lucenin-3-protein complex obtained from molecular docking.

-

Choose an appropriate force field (e.g., CHARMM36, AMBER) to define the potential energy of the system.[15][16]

-

Generate a topology file for the protein using GROMACS tools.

-

Generate force field parameters and topology for the ligand (Lucenin-3), often using external servers like CGenFF or Antechamber.[15]

-

-

Solvation and Ionization:

-

Energy Minimization:

-

Perform a steepest descent energy minimization to relax the system and remove any unfavorable steric clashes.[17]

-

-

Equilibration:

-

Conduct a two-phase equilibration process. First, run a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.

-

Next, run a simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. During equilibration, position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[16]

-

-

Production MD Run:

-

Following equilibration, run the production MD simulation without restraints for a desired duration (typically on the order of nanoseconds, e.g., 100 ns).[15]

-

-

Trajectory Analysis:

-

Analyze the output trajectory to assess the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their initial positions. A stable RMSD plot (plateauing) indicates the complex has reached equilibrium.[12]

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.[12]

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

-

-

Predicted Signaling Pathways and Mechanisms of Action

Based on the extensive research on its aglycone, luteolin, Lucenin-3 is predicted to exert its bioactivities through several key mechanisms.[2][18]

Antioxidant Mechanism

Flavonoids are potent antioxidants primarily due to their ability to donate hydrogen atoms from their hydroxyl groups to scavenge free radicals, such as reactive oxygen species (ROS).[19][20] The catechol (3',4'-dihydroxy) moiety on the B-ring of Lucenin-3 is a critical pharmacophore for this activity.[19]

Caption: Direct radical scavenging mechanism predicted for Lucenin-3.

Anti-Diabetic Mechanism

The anti-diabetic effects of flavonoids can be attributed to the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase in the digestive tract.[21][22] By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, leading to a reduction in postprandial hyperglycemia.[22]

Caption: Inhibition of carbohydrate-hydrolyzing enzymes by Lucenin-3.

Conclusion and Future Directions